Alquil-fenilcetonas

Alkyl-phenylketones are a class of organic compounds characterized by the presence of an alkyl group attached to a phenyl ring with a ketone functional group. These molecules play a significant role in various applications, including flavors and fragrances due to their distinctive aroma profiles. Additionally, they are used in the synthesis of dyes, pharmaceuticals, and pesticides, where their aromatic nature contributes to stability and reactivity. Alkyl-phenylketones can vary widely depending on the length and configuration of the alkyl group, leading to diverse physical and chemical properties. For instance, shorter alkyl chains often result in compounds with higher volatility, which is desirable for certain fragrance applications, while longer chains may enhance solubility or stability. In the context of industrial chemistry, these compounds are typically prepared through coupling reactions between phenols and ketones or aldehydes. Their versatile nature makes them indispensable in a variety of chemical processes and formulations.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

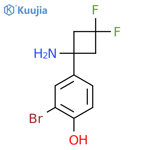

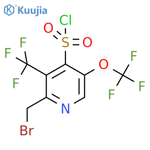

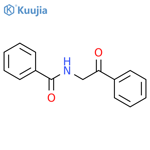

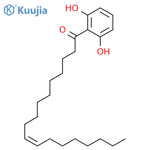

|

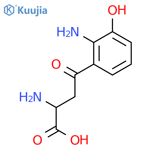

Ethanone,1-[2,4-dihydroxy-6-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]- | 30403-01-1 | C14H18O4 |

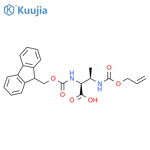

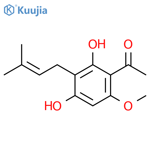

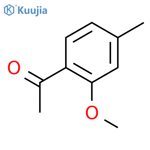

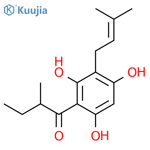

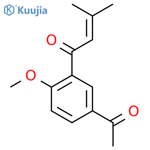

|

1-(2-methoxy-4-methylphenyl)ethan-1-one | 35633-35-3 | C10H12O2 |

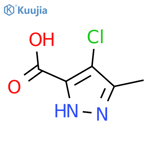

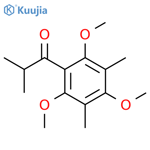

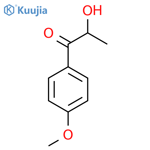

|

1-Propanone,2-methyl-1-(2,4,6-trimethoxy-3,5-dimethylphenyl)- | 25677-09-2 | C15H22O4 |

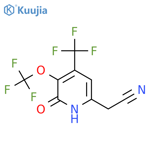

|

Benzamido Acetophenone | 4190-14-1 | C15H13NO2 |

|

(S)-2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | 606-14-4 | C10H12N2O4 |

|

1-Butanone, 2-methyl-1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- | 71539-60-1 | C16H22O4 |

|

2-Hydroxy-1-(4-methoxyphenyl)propan-1-one | 93379-07-8 | C10H12O3 |

|

10-Octadecen-1-one, 1-(2,6-dihydroxyphenyl)-, (10Z)- | 820213-59-0 | C24H38O3 |

|

Dehydroespeletone | 88076-21-5 | C14H16O3 |

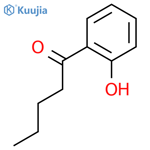

|

1-(2-hydroxyphenyl)pentan-1-one | 18430-91-6 | C11H14O2 |

Literatura Relacionada

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

2. Book reviews

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

Fornecedores recomendados

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados